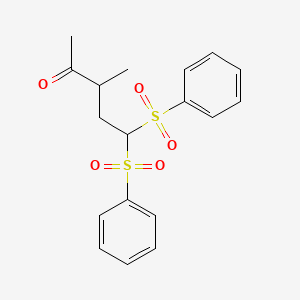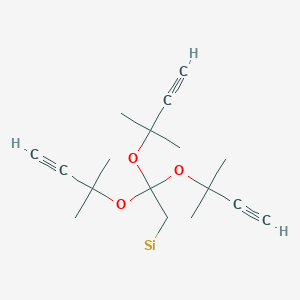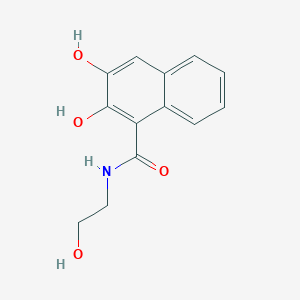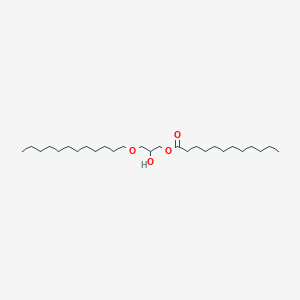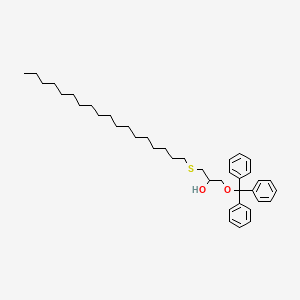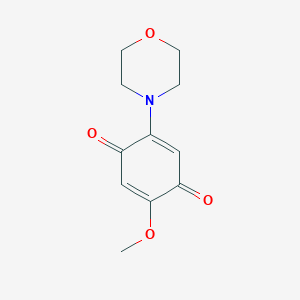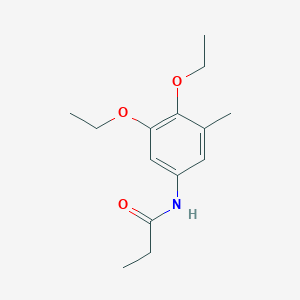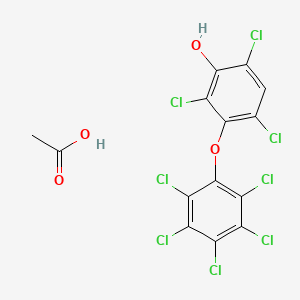![molecular formula C15H21N B14363532 9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane CAS No. 92486-47-0](/img/structure/B14363532.png)
9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane is a bicyclic compound that features a unique structural framework. This compound is characterized by its bicyclo[4.2.1]nonane core, which is a common motif in many organic compounds. The presence of the 4-methylphenyl group and the azabicyclo structure adds to its complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which involves the reaction of an azomethine ylide with an activated alkene. This reaction is followed by reduction and lactamization to form the desired bicyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.
Chemical Reactions Analysis
Types of Reactions
9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced bicyclic compounds.
Scientific Research Applications
9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Industry: Its unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane involves its interaction with specific molecular targets. For instance, its derivatives that act as serotonin reuptake inhibitors work by binding to the serotonin transporter, thereby blocking the reuptake of serotonin and increasing its availability in the synaptic cleft . This interaction involves specific pathways related to neurotransmitter regulation.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.1]nonane: A simpler bicyclic compound without the azabicyclo structure.
Norbornane: Another bicyclic compound with a different ring structure.
9-Borabicyclo[3.3.1]nonane: A compound with a similar bicyclic framework but different functional groups.
Uniqueness
9-(4-Methylphenyl)-9-azabicyclo[421]nonane is unique due to the presence of the 4-methylphenyl group and the azabicyclo structure
Properties
CAS No. |
92486-47-0 |
|---|---|
Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
9-(4-methylphenyl)-9-azabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C15H21N/c1-12-6-8-15(9-7-12)16-13-4-2-3-5-14(16)11-10-13/h6-9,13-14H,2-5,10-11H2,1H3 |
InChI Key |
HPPFNAUQJYDMJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CCCCC2CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


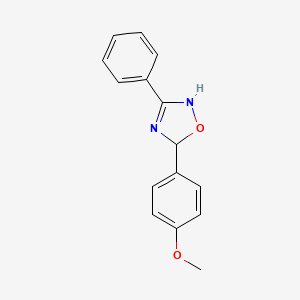

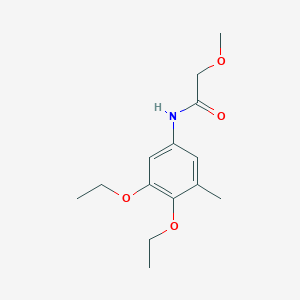
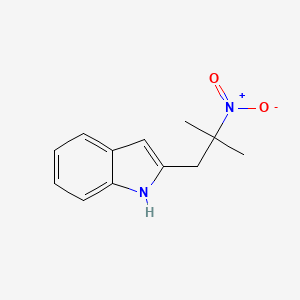
![7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B14363467.png)

